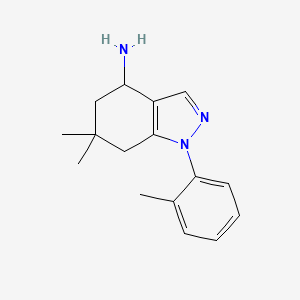![molecular formula C19H19FN6O B6128003 1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6128003.png)
1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide is a chemical compound that has been the focus of scientific research in recent years. This compound belongs to the family of prolinamide derivatives and has shown potential in various applications such as drug development, chemical synthesis, and biochemistry.
作用機序
The mechanism of action of 1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide is not fully understood. However, it has been reported to have an inhibitory effect on certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer and inflammation. It has also been reported to bind to the angiotensin II type 1 receptor (AT1R) and inhibit its activity, which is involved in cardiovascular diseases.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has been studied for its biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce inflammation, and protect against cardiovascular diseases. This compound has also been reported to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has several advantages for lab experiments. It is easy to synthesize and has good yield and purity. It has also shown potential in various scientific research applications. However, this compound has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited stability, which can affect its shelf life and reproducibility.
将来の方向性
There are several future directions for research on 1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide. One direction is to study its potential as a drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in human clinical trials. Another direction is to explore its potential as a precursor in the synthesis of other bioactive compounds. This compound has already been used as a starting material for the synthesis of various derivatives, and further research can lead to the discovery of new bioactive compounds. Additionally, more research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound. This can lead to the discovery of new targets for drug development and new insights into the biological processes involved in various diseases.
合成法
The synthesis of 1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide involves the reaction of 3-(1H-tetrazol-1-yl)aniline and 3-fluorobenzyl bromide in the presence of a base. The reaction proceeds through an SN2 mechanism and yields the desired product in good yield and purity. This method has been optimized and reported in various research articles.
科学的研究の応用
1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. This compound has also been used as a precursor in the synthesis of other bioactive compounds. In addition, it has been studied for its biochemical and physiological effects.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-[3-(tetrazol-1-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-15-5-1-4-14(10-15)12-25-9-3-8-18(25)19(27)22-16-6-2-7-17(11-16)26-13-21-23-24-26/h1-2,4-7,10-11,13,18H,3,8-9,12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYPIBLMPGUESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127931.png)
![methyl 2-anilino-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate](/img/structure/B6127933.png)
![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6127937.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6127938.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6127955.png)
![6-[2-(1-azepanyl)-2-oxoethyl]-3-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6127962.png)

![1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6127971.png)
![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-4-nitrobenzamide](/img/structure/B6127978.png)
![4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6127979.png)
![7-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6127986.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6127990.png)

